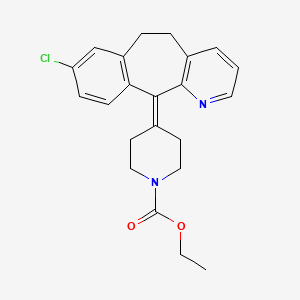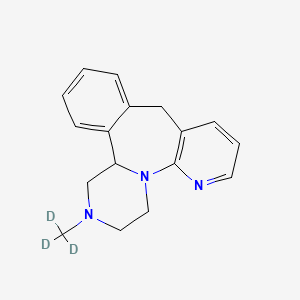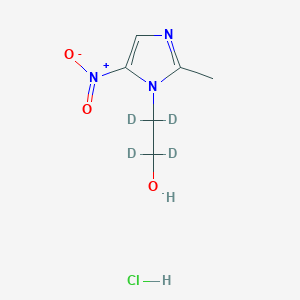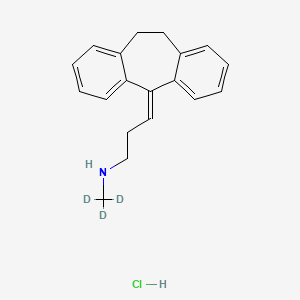
4-Hydroxyantipyrine-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyantipyrine-D3 is a deuterium-labeled version of 4-Hydroxyantipyrine . It is the major metabolite of Antipyrine, an analgesic and antipyretic drug . It is often used as an internal standard in pharmacokinetic studies and bioanalytical assays to accurately quantify phenazone and its metabolites in biological matrices .
Molecular Structure Analysis
The molecular formula of 4-Hydroxyantipyrine-D3 is C11H9D3N2O2 . The molecular weight is 208.26 g/mol .Chemical Reactions Analysis
4-Hydroxyantipyrine-D3 is a metabolite of Antipyrine and can increase the distribution of concentration ratio of Antipyrine in the brain . It behaves similarly to its non-deuterated counterpart .Physical And Chemical Properties Analysis
4-Hydroxyantipyrine-D3 is a white crystalline powder that is stable under normal conditions . It is soluble in most organic solvents, such as methanol, ethanol, and acetonitrile .Applications De Recherche Scientifique
Effects on Drug Distribution
- Biodistribution Promoter : 4-Hydroxyantipyrine (4-OH) has been found to significantly decelerate the plasma elimination of antipyrine when administered intravenously. It also increases the tissue-to-plasma concentration ratio of antipyrine in the brain and heart, suggesting its potential use as a biodistribution promoter (Ohkawa et al., 2001).
Interactions with Biological Molecules
- Binding with Bovine Serum Albumin : Research on 4-Aminoantipyrine, a related compound, has shown that it can effectively bind with bovine serum albumin through static quenching, altering the protein's conformation (Teng et al., 2011).
Metabolism and Enzymatic Activity
- Involvement in Human Oxidative Drug Metabolism : Antipyrine, closely related to 4-Hydroxyantipyrine, has been used as a probe drug for studying human oxidative drug metabolism, indicating the involvement of cytochrome P450 enzymes in the formation of 4-Hydroxyantipyrine (Engel et al., 1996).
Analytical Applications
- Identification in Separation Techniques : The structure of the 4-Hydroxyantipyrine sulphoconjugate was confirmed through gas chromatographic-mass spectrometric analysis, highlighting its relevance in separation and identification processes in analytical chemistry (Moreau et al., 1992).
Chemical Reactions and Complexes
- Formation of Proton-Transfer Complexes : Proton-transfer complexes formed from 4-Aminoantipyrine with quinol and picric acid were investigated for potential applications in environmental monitoring and pharmaceutical industry (Adam, 2013).
Biological Activities
- Antioxidant and Anti-Inflammatory Activities : Schiff base analogues of 4-Aminoantipyrine were evaluated for their antioxidant and anti-inflammatory activities, with some compounds showing promising results (Alam et al., 2012).
Safety And Hazards
Orientations Futures
4-Hydroxyantipyrine-D3 is a valuable compound in the field of pharmaceutical research and development . It is commonly used in pharmacokinetic studies and bioanalytical assays to accurately quantify phenazone and its metabolites . Its use is likely to continue in these areas, contributing to our understanding of drug metabolism and distribution.
Propriétés
Numéro CAS |
65566-65-6 |
|---|---|
Nom du produit |
4-Hydroxyantipyrine-D3 |
Formule moléculaire |
C11H9D3N2O2 |
Poids moléculaire |
207.24 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
1672-63-5 (unlabelled) |
Synonymes |
4-Hydroxy-1-methyl-D3-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one |
Étiquette |
Antipyrine Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








